N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005291-94-0
VCID: VC4152125
InChI: InChI=1S/C19H22N6O3S/c1-12-5-6-15(13(2)7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C
Molecular Formula: C19H22N6O3S
Molecular Weight: 414.48

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 1005291-94-0

Cat. No.: VC4152125

Molecular Formula: C19H22N6O3S

Molecular Weight: 414.48

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide - 1005291-94-0

Specification

CAS No. 1005291-94-0
Molecular Formula C19H22N6O3S
Molecular Weight 414.48
IUPAC Name N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C19H22N6O3S/c1-12-5-6-15(13(2)7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27)
Standard InChI Key SDDSJZCUIFNJGO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C

Introduction

The compound N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that belongs to the class of amides and heterocyclic compounds. It features a unique structure that includes a dimethylphenyl ring, a methoxy group, and a pyridinone moiety, linked through an acetamide functional group. The presence of a tetrazole derivative enhances its chemical diversity, suggesting potential bioactivity.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridinone ring, introduction of the tetrazole moiety, and attachment of the dimethylphenyl group. The process may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications

Compounds with similar structures are often studied for their potential therapeutic properties, particularly in the context of enzyme inhibition and as pharmacological agents targeting various biological pathways. The presence of a tetrazole group suggests potential applications in drug design due to its ability to form stable complexes with metals, which can be beneficial in certain therapeutic contexts.

Analytical Techniques

Characterization of this compound would typically involve analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate its structure.

  • Mass Spectrometry (MS): To confirm its molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Data Table: Comparison of Similar Compounds

CompoundMolecular Weight (g/mol)Key Features
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide388.87Chloro-substituted phenyl, methoxy group, pyridinone moiety, tetrazole derivative
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamideNot specifiedDimethylphenyl ring, methoxy group, pyridinone moiety, tetrazole derivative

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